molecular formula C8H22N4O4S B1139278 GC7 Sulfate

GC7 Sulfate

Cat. No.: B1139278
M. Wt: 270.35 g/mol
InChI Key: MDDOWYFCKAAANU-UHFFFAOYSA-N
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Description

GC7 is an inhibitor of deoxyhypusine synthase (Ki = 9.7 nM), an enzyme that participates in the biosynthesis of the amino acid hypusine, which is formed post-translationally on eukaryotic initiation factor 5A (eIF5A). It inhibits the production of hypusine in CHO cells when used at a concentration of 1 µM. GC7 (20 µM) inhibits activation of eIF5A2 and enhances the cytotoxicity of doxorubicin in Huh7 and HepG2 cells. It reduces tumor growth in a Melan-a Tm5 murine melanoma model when administered at a dose of 0.9 mg/kg.
GC7 Sulfate is a deoxyhypusine synthase (DHPS) inhibitor.

Mechanism of Action

Target of Action

GC7 Sulfate is a potent inhibitor of deoxyhypusine synthase (DHPS) . DHPS is an enzyme that plays a crucial role in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) through a process known as hypusination . eIF5A is one of the most conserved proteins involved in protein synthesis and plays a key role during the elongation of polypeptide chains .

Mode of Action

This compound, also known as N1-guanyl-1,7-diaminoheptane, interacts in a specific binding pocket of the DHPS, completely blocking its activity . This interaction inhibits the hypusination process, a post-translational modification of a specific lysine residue carried out by DHPS .

Biochemical Pathways

The inhibition of DHPS by this compound affects the hypusination process, which is critical for the activation of eIF5A . This results in the disruption of protein synthesis, as eIF5A plays a key role in the elongation of polypeptide chains .

Result of Action

The inhibition of DHPS by this compound leads to a significant reduction in cell viability in a dose-dependent manner . For instance, in MYCN2 cells, 5 μM of this compound can inhibit cell viability by 40% and 60%, respectively, compared to untreated control cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .

Action Environment

The effectiveness of this compound can be influenced by the environment in which it operates. For example, the interaction of GC7 with DHPS is less stable in the thermophilic enzyme compared to human DHS, which could underlie a lower inhibitory capacity of the hypusination process in certain environments .

Biological Activity

GC7 Sulfate is a potent inhibitor of the enzyme deoxyhypusine synthase (DHS), which plays a crucial role in the hypusination process of eukaryotic initiation factor 5A (eIF5A). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and immune modulation. The following sections detail the biological activity of this compound, including its mechanism of action, effects on various cell types, and relevant research findings.

This compound inhibits DHS by binding to its active site, preventing the conversion of deoxyhypusine to hypusine, a critical modification necessary for eIF5A function. This inhibition disrupts protein synthesis and cellular growth, particularly in rapidly dividing cells. The binding interactions between GC7 and DHS have been characterized through advanced computational methods and experimental validation.

  • Binding Stability : Studies using metadynamic simulations revealed that GC7 forms a more stable complex with human DHS compared to archaeal DHS from Sulfolobus solfataricus, indicating species-specific inhibition profiles. This difference suggests that GC7 may be more effective in eukaryotic systems than in certain archaeal contexts .

Biological Activity in Cell Lines

GC7 has demonstrated significant biological activity across various mammalian cell lines:

  • Inhibition of Cell Growth : Research indicates that GC7 effectively inhibits the growth of several cancer cell lines, including those derived from breast and prostate cancers. The compound's ability to prevent hypusination leads to reduced cell proliferation and increased rates of apoptosis in these cells .
  • Effects on Dendritic Cells : In dendritic cells (DCs), treatment with GC7 resulted in decreased surface expression of CD83, a marker associated with DC maturation. This effect was attributed to the inhibition of hypusine modification, suggesting that GC7 can modulate immune responses by affecting DC function .

Case Studies and Research Findings

Several studies have explored the effects of GC7 on different biological systems:

  • Cancer Cell Lines : A study demonstrated that GC7 treatment led to a dose-dependent decrease in viability across multiple cancer cell lines. The IC50 values varied depending on the specific cell line, highlighting the compound's selective toxicity towards malignant cells .
  • Immune Modulation : In vitro experiments showed that immature DCs treated with GC7 exhibited impaired maturation and function, as evidenced by reduced expression of co-stimulatory molecules (CD80/CD86) and decreased cytokine production. These findings suggest potential applications for GC7 in modulating immune responses during cancer therapy .
  • Comparative Studies : Comparative analyses between human and archaeal DHS highlighted the differential effects of GC7, emphasizing the importance of understanding species-specific interactions when designing therapeutic agents targeting DHS .

Data Table: Summary of Biological Effects

Cell Type Effect of GC7 Mechanism Reference
Cancer Cell LinesInhibition of growthDisruption of hypusination
Dendritic CellsDecreased CD83 expressionInhibition of eIF5A hypusination
Immune ResponseImpaired maturation and cytokine productionModulation of DC function

Properties

IUPAC Name

2-(7-aminoheptyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDOWYFCKAAANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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